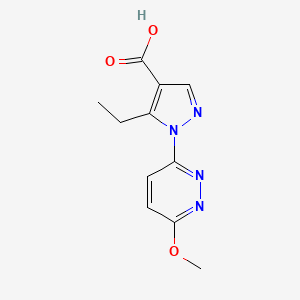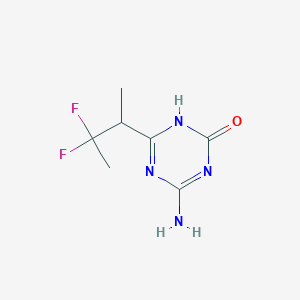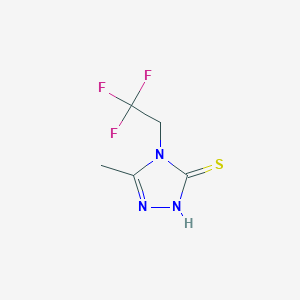
5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a methoxypyridazinyl group
Métodos De Preparación
The synthesis of 5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methoxypyridazinyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or pyridazinyl rings are replaced by other functional groups. Common reagents include halides and organometallic compounds.
Aplicaciones Científicas De Investigación
5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 5-ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. For example:
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone: This compound has a pyrrolidinyl and phenoxyethanone substituent, which may confer different biological properties.
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone: The presence of a piperazinyl and methylthio group may result in unique chemical and biological characteristics.
Propiedades
Fórmula molecular |
C11H12N4O3 |
|---|---|
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
5-ethyl-1-(6-methoxypyridazin-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O3/c1-3-8-7(11(16)17)6-12-15(8)9-4-5-10(18-2)14-13-9/h4-6H,3H2,1-2H3,(H,16,17) |
Clave InChI |
PPXQARDZZFIGLC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NN1C2=NN=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)


![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)




